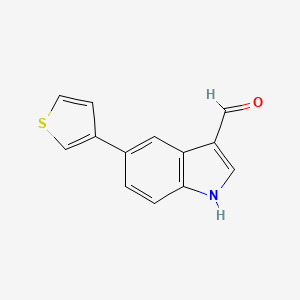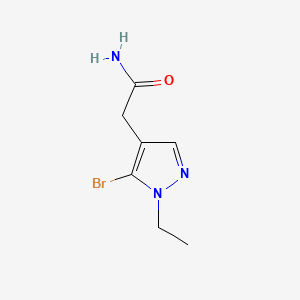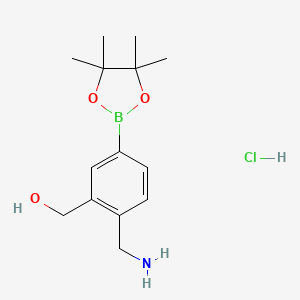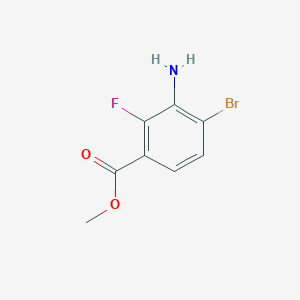
H-Trp-Tyr-Pro-Trp-Met-Lys-Lys-His-His-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Trp-Tyr-Pro-Trp-Met-Lys-Lys-His-His-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH is a peptide consisting of a sequence of amino acids. This peptide is known for its biological activity and potential therapeutic applications. Each amino acid in the sequence contributes to the overall structure and function of the peptide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired sequence is complete.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity. Automation and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
科学研究应用
The peptide has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
The peptide exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. The mechanism of action involves binding to these targets, leading to a cascade of cellular events. For example, the peptide may inhibit the interaction between transcription factors, thereby affecting gene expression and cell proliferation.
相似化合物的比较
Similar Compounds
H-Trp-Tyr-Pro-Trp-Met-Lys-Lys-His-His-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH: is similar to other peptides with sequences containing tryptophan, tyrosine, proline, methionine, lysine, histidine, and arginine residues.
This compound: shares structural similarities with peptides involved in cellular signaling and regulation.
Uniqueness
- The unique sequence of This compound contributes to its specific biological activity and potential therapeutic applications.
- The presence of multiple arginine residues may enhance its ability to interact with negatively charged molecules, such as DNA or RNA.
This compound , including its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
属性
分子式 |
C119H193N53O20S |
|---|---|
分子量 |
2718.2 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C119H193N53O20S/c1-193-53-40-86(166-105(186)88(56-67-60-153-75-23-5-3-21-72(67)75)170-108(189)92-35-19-52-172(92)109(190)91(54-65-36-38-70(173)39-37-65)171-93(174)73(122)55-66-59-152-74-22-4-2-20-71(66)74)104(185)157-76(24-6-8-41-120)94(175)156-77(25-7-9-42-121)103(184)168-90(58-69-62-142-64-155-69)107(188)169-89(57-68-61-141-63-154-68)106(187)165-84(32-16-49-149-117(135)136)101(182)163-82(30-14-47-147-115(131)132)99(180)161-80(28-12-45-145-113(127)128)97(178)159-78(26-10-43-143-111(123)124)95(176)158-79(27-11-44-144-112(125)126)96(177)160-81(29-13-46-146-114(129)130)98(179)162-83(31-15-48-148-116(133)134)100(181)164-85(33-17-50-150-118(137)138)102(183)167-87(110(191)192)34-18-51-151-119(139)140/h2-5,20-23,36-39,59-64,73,76-92,152-153,173H,6-19,24-35,40-58,120-122H2,1H3,(H,141,154)(H,142,155)(H,156,175)(H,157,185)(H,158,176)(H,159,178)(H,160,177)(H,161,180)(H,162,179)(H,163,182)(H,164,181)(H,165,187)(H,166,186)(H,167,183)(H,168,184)(H,169,188)(H,170,189)(H,171,174)(H,191,192)(H4,123,124,143)(H4,125,126,144)(H4,127,128,145)(H4,129,130,146)(H4,131,132,147)(H4,133,134,148)(H4,135,136,149)(H4,137,138,150)(H4,139,140,151)/t73-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-/m0/s1 |
InChI 键 |
CHEKUKKHAYMCIJ-BVRAJVGYSA-N |
手性 SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)N |
规范 SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CNC8=CC=CC=C87)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13920542.png)
![[1]Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13920549.png)

![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13920557.png)





![6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid](/img/structure/B13920584.png)
![(8aR)-2-benzyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13920590.png)


![Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13920607.png)
